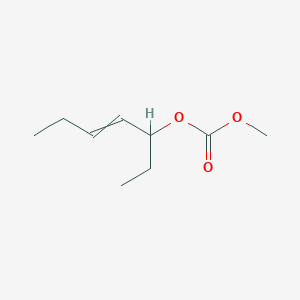![molecular formula C8H6N2O3 B14270545 5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione CAS No. 138610-39-6](/img/structure/B14270545.png)
5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione is a heterocyclic compound that features both a furan ring and an imidazolidine-2,4-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the most common methods for synthesizing imidazolidine-2,4-dione derivatives, including 5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione, is the Bucherer–Bergs reaction. This multicomponent reaction involves the condensation of an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures (60–70°C) . This method is favored for its simplicity and efficiency in producing 5-substituted and 5,5-disubstituted hydantoins.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of the Bucherer–Bergs reaction can be scaled up for industrial applications. The reaction’s robustness and the availability of starting materials make it suitable for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Electrophilic substitution: The furan ring is highly reactive towards electrophilic substitution, particularly at the 2-position.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Nucleophilic addition: The imidazolidine-2,4-dione moiety can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution on the furan ring can yield halogenated or nitrated derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione has a wide range of applications in scientific research:
Medicinal Chemistry: The compound and its derivatives have shown potential as anticancer agents, antibacterial, antifungal, anti-inflammatory, and analgesic agents.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the imidazolidine-2,4-dione moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitrofurantoin: Another furan derivative with antibacterial properties.
3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione: A structurally similar compound with potential pharmacological applications.
Uniqueness
5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione is unique due to its combination of a furan ring and an imidazolidine-2,4-dione moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.
Propiedades
Número CAS |
138610-39-6 |
|---|---|
Fórmula molecular |
C8H6N2O3 |
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
5-(furan-3-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H6N2O3/c11-7-6(9-8(12)10-7)3-5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) |
Clave InChI |
JNRSDRFIAXLSIW-UHFFFAOYSA-N |
SMILES canónico |
C1=COC=C1C=C2C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)

![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)
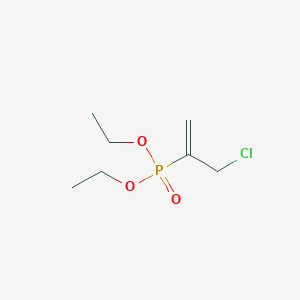
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)
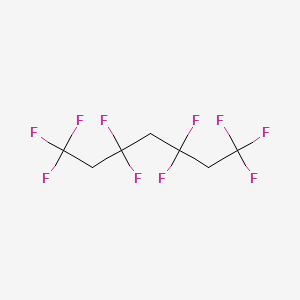
![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)
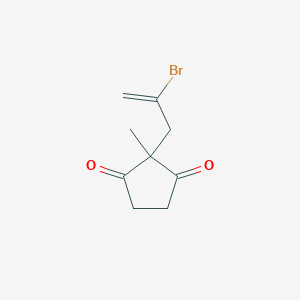
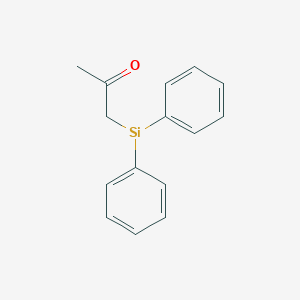
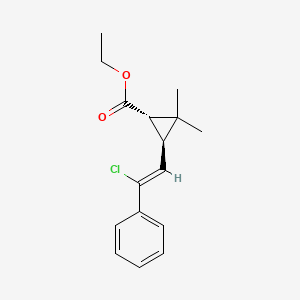
![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)
![tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane](/img/structure/B14270546.png)
